

# Application Note: 2,3-Dimethoxy-benzamidine Hydrochloride

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## Compound of Interest

Compound Name:	2,3-Dimethoxy-benzamidine hydrochloride
CAS No.:	1170449-53-2
Cat. No.:	B1437374

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High-Purity Synthon for Nitrogen Heterocycle Synthesis and Protease Inhibitor Design

## Introduction & Core Utility

**2,3-Dimethoxy-benzamidine hydrochloride** is a specialized amidine derivative utilized primarily as a pharmacophore building block in medicinal chemistry. Unlike simple benzamidine, which is a standard serine protease inhibitor, the 2,3-dimethoxy substitution pattern confers specific steric and electronic properties (electron-donating methoxy groups) that are highly valued in the design of G-Protein Coupled Receptor (GPCR) ligands and Kinase Inhibitors.

The amidine group (

) functions as a versatile "linchpin" for cyclization reactions. It reacts avidly with electrophiles (such as 1,3-dicarbonyls or

-haloketones) to form stable nitrogen heterocycles, including pyrimidines, imidazoles, and triazines.

## Key Applications

- Synthesis of Pyrimidine-Based Libraries: Precursor for 2-arylpyrimidines, a scaffold found in numerous oncology and cardiovascular drugs.
- Fragment-Based Drug Discovery (FBDD): Used as an arginine mimetic to probe the S1 pocket of serine proteases (e.g., Trypsin, Thrombin, Factor Xa), with the dimethoxy ring providing unique hydrophobic interactions.
- Ligand Synthesis: Construction of quinazoline-like analogs for -adrenergic receptor antagonism.

## Chemical Synthesis Protocols

### Application A: Synthesis of 2-(2,3-Dimethoxyphenyl)pyrimidines

The most robust application of 2,3-Dimethoxy-benzamidine is its condensation with 1,3-dicarbonyl compounds. This reaction (Pinner-type cyclization) yields 2-substituted pyrimidines.

#### Mechanism of Action

The free base of the amidine attacks the carbonyl carbon of the

-diketone. Subsequent dehydration and cyclization form the aromatic pyrimidine ring.

#### Experimental Protocol

Reagents:

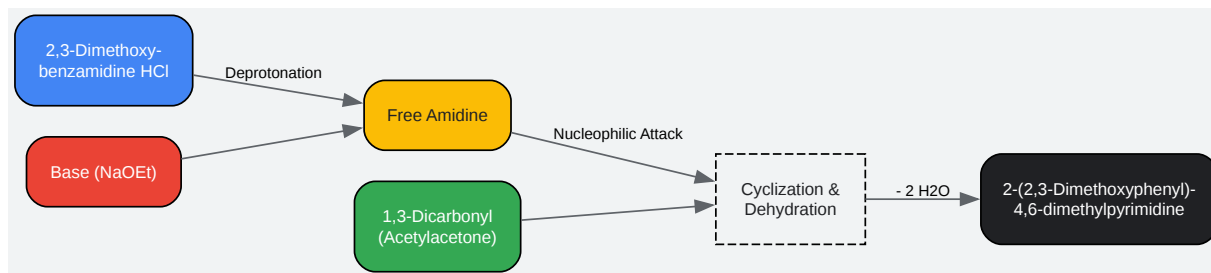
- 2,3-Dimethoxy-benzamidine HCl (1.0 eq)
- Acetylacetone (1.1 eq) (or other 1,3-dicarbonyls like Ethyl Acetoacetate)
- Sodium Ethoxide (NaOEt) (2.5 eq) or Potassium Carbonate ( )<sup>[1]</sup>
- Solvent: Absolute Ethanol (EtOH)

### Step-by-Step Procedure:

- **Free Base Generation:** In a round-bottom flask equipped with a reflux condenser, dissolve 2,3-Dimethoxy-benzamidine HCl (10 mmol) in 20 mL of absolute ethanol.
- **Basification:** Add Sodium Ethoxide (25 mmol) slowly under stirring. The solution may become cloudy as NaCl precipitates. Stir for 15 minutes at room temperature to ensure full liberation of the amidine free base.
- **Addition:** Dropwise add Acetylacetone (11 mmol).
- **Reflux:** Heat the reaction mixture to reflux ( ) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane:EtOAc 7:3).
- **Work-up:**
  - Cool the mixture to room temperature.
  - Evaporate the ethanol under reduced pressure.
  - Resuspend the residue in water (30 mL) and extract with Dichloromethane (DCM) ( ).
  - Dry the organic layer over anhydrous and concentrate.
- **Purification:** Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography.

Yield Expectation: 75–85%

### Synthesis Pathway Diagram



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Figure 1: Synthetic route for converting 2,3-Dimethoxy-benzamidine into a bioactive pyrimidine scaffold.

## Biological Assay Protocols

### Application B: Serine Protease Inhibition Assay

Benzamidines are classic competitive inhibitors of trypsin-like serine proteases because the charged amidine group mimics the side chain of Arginine, fitting into the enzyme's S1 specificity pocket.

#### Experimental Design

This protocol determines the

of 2,3-Dimethoxy-benzamidine against Trypsin using a chromogenic substrate (BAPNA).

Reagents:

- Enzyme: Bovine Trypsin (in 1 mM HCl).
- Substrate: BAPNA (N-Benzoyl-DL-arginine 4-nitroanilide hydrochloride), 2 mM stock in DMSO.
- Buffer: 50 mM Tris-HCl, 20 mM

, pH 8.2.

- Test Compound: 2,3-Dimethoxy-benzamidine HCl (prepare serial dilutions: 0.1

M to 1000

M).

Protocol:

- Preparation: In a 96-well microplate, add 150

L of Assay Buffer.

- Inhibitor Addition: Add 20

L of the Test Compound at varying concentrations. Include a "No Inhibitor" control (Buffer only) and a "Blank" (No Enzyme).

- Enzyme Addition: Add 10

L of Trypsin solution. Incubate at

for 10 minutes to allow inhibitor binding (E + I

EI).

- Substrate Initiation: Add 20

L of BAPNA substrate to start the reaction.

- Measurement: Monitor the absorbance at 405 nm (release of p-nitroaniline) kinetically for 10 minutes.

- Analysis: Calculate the initial velocity (

) for each concentration. Plot

vs. [Inhibitor] to determine

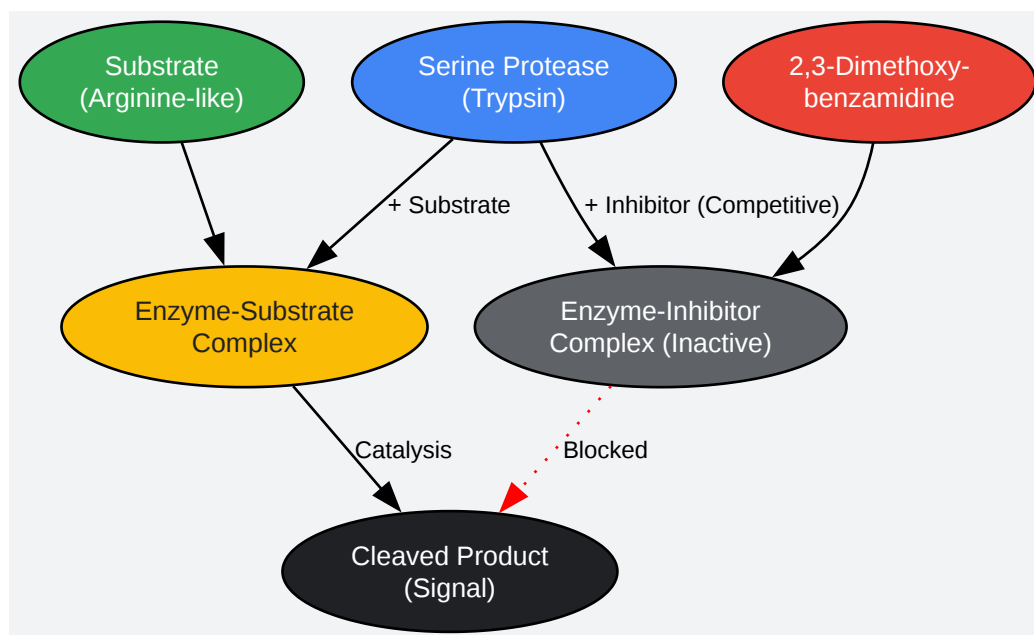
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Expected Mechanism: Competitive Inhibition.[2] The Lineweaver-Burk plot should show intersecting lines on the Y-axis (

unchanged,

increases).

## Mechanism Diagram



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Figure 2: Competitive inhibition mechanism. The benzamide competes with the substrate for the active site.

## Physicochemical Properties & Handling[3][4]

Property	Data
Molecular Weight	216.66 g/mol (HCl salt)
Solubility	Soluble in Water, Methanol, DMSO. Sparingly soluble in Acetone.
Appearance	White to Off-white crystalline powder.[3]
Storage	2-8°C, Hygroscopic. Store under inert gas (Nitrogen/Argon).
Stability	Stable under normal conditions. Avoid strong oxidizing agents.

Safety Note: This compound is an irritant. Wear gloves and safety glasses. Avoid inhalation of dust.[4][5] (See SDS for full details).

## References

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- Mahmoud, R., et al. (2012).[6] Synthesis and Spectral Characterization of Novel 2,3-Disubstituted Quinazolin-4(3H) one Derivatives. American Journal of Organic Chemistry. [\[Link\]](#)

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